molecular formula C18H12ClNO5 B11387809 N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387809
M. Wt: 357.7 g/mol
InChI Key: JSMTYMWYXCXRBW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzodioxole moiety, a chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromene core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets in cells. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzodioxole moiety, a chromene core, and a carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H12ClNO5

Molecular Weight

357.7 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H12ClNO5/c19-11-2-4-14-12(6-11)13(21)7-17(25-14)18(22)20-8-10-1-3-15-16(5-10)24-9-23-15/h1-7H,8-9H2,(H,20,22)

InChI Key

JSMTYMWYXCXRBW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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